molecular formula C13H22N2O3 B11760319 Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate

Cat. No.: B11760319
M. Wt: 254.33 g/mol
InChI Key: UVNZBBCEZOROAH-UHFFFAOYSA-N
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Description

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a nonane ring and an azaspiro ring. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic ketone precursor. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material. This compound undergoes a nucleophilic substitution reaction with tert-butyl carbamate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane

Uniqueness

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both carbamate and oxo functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-(3-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-4-6-13(7-5-9)8-14-10(13)16/h9H,4-8H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

UVNZBBCEZOROAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CNC2=O

Origin of Product

United States

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